molecular formula C10H9F2N3 B13626910 3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

Cat. No.: B13626910
M. Wt: 209.20 g/mol
InChI Key: NTBSDTWIBCMUKQ-UHFFFAOYSA-N
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Description

3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline is a compound that has garnered significant interest in various fields of scientific research This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions.

    Coupling with Aniline: The final step involves coupling the difluoromethylated pyrazole with aniline.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

3-[1-(difluoromethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C10H9F2N3/c11-10(12)15-6-8(5-14-15)7-2-1-3-9(13)4-7/h1-6,10H,13H2

InChI Key

NTBSDTWIBCMUKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN(N=C2)C(F)F

Origin of Product

United States

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